(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride
Description
The compound (1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core. Key structural attributes include:
- 6,6-Difluoro substituents: These enhance electronegativity and may influence conformational rigidity and metabolic stability.
- 4-(Trifluoromethyl)phenyl group: A common pharmacophore in medicinal chemistry, contributing to lipophilicity and resistance to oxidative metabolism.
- Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical formulations.
Properties
IUPAC Name |
(1R,2R,5S)-6,6-difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5N.ClH/c13-11(14)8-5-18-10(9(8)11)6-1-3-7(4-2-6)12(15,16)17;/h1-4,8-10,18H,5H2;1H/t8-,9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNMMWXFRQGFS-RIHXGJNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C(N1)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)[C@@H](N1)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride , also referred to as rac-(1R,2R,5S)-6,6-difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride, is a bicyclic amine with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 2580102-29-8
- Molecular Formula : C12H11ClF5N
- Molecular Weight : 300 Da
- LogP : 2.93
- Polar Surface Area : 12 Ų
The compound's biological activity is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and ion channels. Research indicates that it may act as an antagonist or modulator of specific GPCRs, influencing pathways related to neurotransmission and pain perception.
Key Mechanisms:
- G Protein Coupling : The compound likely engages with Gs and Gi proteins, modulating cyclic AMP levels and influencing downstream signaling pathways.
- Ion Channel Interaction : It may affect voltage-gated calcium channels, impacting neurotransmitter release and neuronal excitability.
Pharmacological Effects
Research suggests that this compound exhibits:
- Analgesic Properties : Demonstrated efficacy in reducing pain responses in animal models.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been noted in preclinical studies.
Case Studies
-
Pain Management Study :
- Objective : Evaluate the analgesic effect in a rat model of neuropathic pain.
- Methodology : Administered varying doses of the compound; pain response measured via the von Frey test.
- Results : Significant reduction in pain sensitivity was observed at higher doses compared to control groups.
-
Inflammation Model :
- Objective : Assess anti-inflammatory activity using a carrageenan-induced paw edema model.
- Methodology : The compound was administered prior to carrageenan injection; paw volume was measured.
- Results : The compound reduced paw swelling significantly compared to untreated controls.
Data Table
| Biological Activity | Mechanism of Action | Study Reference |
|---|---|---|
| Analgesic | GPCR modulation | Pain Management Study |
| Anti-inflammatory | Cytokine inhibition | Inflammation Model |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Effects: 6,6-Difluoro vs. However, dimethyl groups (e.g., in SCH 503034) enhance lipophilicity, favoring membrane penetration . Trifluoromethylphenyl vs. Other Aromatic Groups: The 4-(trifluoromethyl)phenyl group in the target compound offers metabolic stability over chlorophenyl (Procymidone) or bromophenyl analogs .
Functional Group Impact :
- Hydrochloride Salts : Common in pharmaceuticals (e.g., target compound, boceprevir intermediate) for improved crystallinity and bioavailability .
- Dione vs. Amine/Carboxamide : Procymidone’s dione moiety confers agrochemical activity, while carboxamide/ester groups in antiviral compounds enable protease binding .
Synthetic Strategies: Enzymatic Catalysis: highlights the use of monoamine oxidase for stereoselective synthesis, reducing reliance on chiral resolution . Hydrogenolysis: employs Pd/C-mediated hydrogenolysis to remove benzyl protective groups, a common step in derivatizing bicyclic amines .
Research Findings and Implications
Pharmacological Potential: The target compound’s trifluoromethylphenyl group aligns with HCV protease inhibitors (e.g., boceprevir), suggesting possible antiviral mechanisms . Difluoro substituents may reduce metabolic degradation compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
Synthetic Advancements :
- Green chemistry approaches (e.g., enzymatic catalysis in ) offer atom-efficient routes to chiral intermediates, critical for scalable API production .
Structure-Activity Relationships (SAR): Positional Isomerism: The 4-(trifluoromethyl)phenyl group in the target compound vs. 2-trifluoromethylphenyl in may alter binding affinity due to spatial orientation .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during fluorination can lead to decomposition.
- Catalyst Loading : Pd catalysts ≥5 mol% improve coupling efficiency but may increase purification challenges .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may compete in nucleophilic reactions.
How does stereochemistry influence biological activity and target interactions?
Advanced Research Question
The compound’s (1R,2R,5S) configuration dictates its binding affinity to targets like enzymes or receptors. For example:
- Stereochemical Rigidity : The bicyclic core restricts conformational flexibility, enhancing selectivity for chiral binding pockets in proteins .
- Fluorine Positioning : The 6,6-difluoro groups induce electronic effects (e.g., dipole moments) that stabilize hydrogen bonds with active-site residues .
Q. Methodological Approach :
- Enantiomer-Specific Assays : Use chiral HPLC (e.g., Chiralpak IG-3 column) to isolate enantiomers and compare their IC₅₀ values in enzymatic assays .
- Molecular Dynamics Simulations : Model the (1R,2R,5S) configuration’s interaction with targets (e.g., serotonin receptors) to predict steric clashes or favorable contacts .
What advanced techniques ensure structural and purity characterization?
Basic Research Question
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for validating stereochemical assignments .
- NMR Spectroscopy : ¹⁹F NMR (470 MHz) identifies fluorine environments, while ¹H-¹³C HSQC confirms bicyclic connectivity .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1) and detects impurities ≥0.1% .
Q. Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the azabicyclo ring) .
How can enantioselective synthesis achieve high optical purity?
Advanced Research Question
- Chiral Auxiliaries : Employ Evans oxazolidinones to direct stereochemistry during cyclopropanation .
- Asymmetric Catalysis : Use Ru-phosphine complexes (e.g., Noyori-type) for hydrogenation steps (≥95% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Q. Quality Control :
- Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral SFC (supercritical fluid chromatography) .
What role do fluorine atoms play in target binding and metabolic stability?
Advanced Research Question
- Binding Affinity : The CF₃ group’s electron-withdrawing effect enhances π-π stacking with aromatic residues (e.g., Tyr in kinases) .
- Metabolic Resistance : Fluorine substitution at C-6 blocks oxidative metabolism by CYP450 enzymes, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
